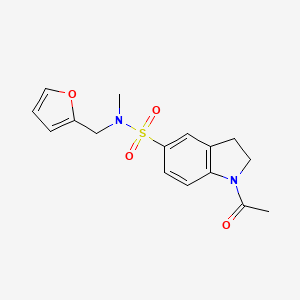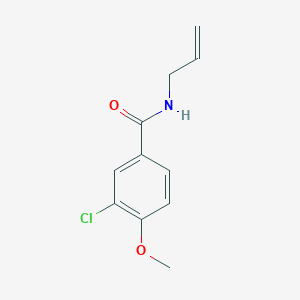![molecular formula C17H18F2N2O3 B5149239 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5149239.png)
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, also known as DOCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DOCA is a heterocyclic compound with a seven-membered ring structure that contains an oxazolone ring and an azepane ring.
作用机制
The exact mechanism of action of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, this compound has several limitations as a research tool. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for research on 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane. One area of research could focus on further elucidating the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, more studies are needed to evaluate the efficacy and safety of this compound in humans. Finally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
合成方法
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane can be synthesized through a multistep process involving the reaction of 2,3-difluorophenol with ethyl bromoacetate to form ethyl 2,3-difluorophenoxyacetate. The resulting compound is then reacted with ethylenediamine to form 1,3-diamino-2-[(2,3-difluorophenoxy)methyl]propane. This compound is further reacted with phosgene to form this compound (this compound).
科学研究应用
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
azepan-1-yl-[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c18-12-6-5-7-14(16(12)19)23-11-15-20-13(10-24-15)17(22)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYFTVXNOXFTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)

![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
![N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide](/img/structure/B5149223.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149238.png)
